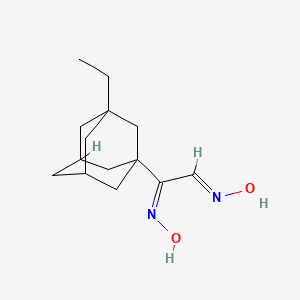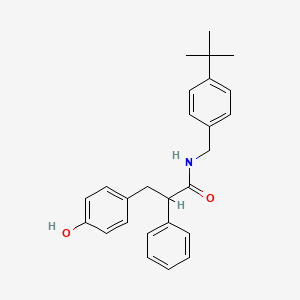![molecular formula C21H19NO3S B6039623 methyl 5-benzyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6039623.png)
methyl 5-benzyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-benzyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is commonly known as MBT and is a member of the thiophene family of compounds. MBT has been found to have several interesting properties that make it a promising candidate for use in various applications.
作用机制
The mechanism of action of MBT is not fully understood. However, it has been proposed that MBT exerts its biological activity by inhibiting the activity of certain enzymes and proteins. For example, MBT has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. MBT has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
MBT has been found to have several biochemical and physiological effects. In vitro studies have shown that MBT can induce apoptosis (programmed cell death) in cancer cells. MBT has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, MBT has been found to have antimicrobial activity against various bacteria and fungi. In vivo studies have shown that MBT can reduce the growth of tumors in animal models.
实验室实验的优点和局限性
MBT has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. MBT has also been extensively studied, and its biological activity is well documented. However, there are also some limitations to the use of MBT in lab experiments. MBT is a relatively expensive compound, which may limit its use in some experiments. In addition, the mechanism of action of MBT is not fully understood, which may make it difficult to interpret some experimental results.
未来方向
There are several future directions for research on MBT. One direction is to further investigate the mechanism of action of MBT. This could help to identify new targets for MBT and improve our understanding of its biological activity. Another direction is to investigate the potential use of MBT in combination with other drugs for the treatment of cancer and other diseases. Finally, there is also potential for the use of MBT in the development of novel materials with unique properties.
合成方法
MBT can be synthesized using a variety of methods. One of the most common methods involves the reaction of 5-benzyl-2-bromo-3-methylthiophene with 3-methylbenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to obtain the final product, MBT. Other methods of synthesis have also been reported in the literature.
科学研究应用
MBT has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, MBT has been found to exhibit anticancer, antitumor, and antimicrobial activities. It has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. In materials science, MBT has been studied for its use as a building block for the synthesis of novel materials such as polymers and liquid crystals. In organic chemistry, MBT has been used as a starting material for the synthesis of various compounds.
属性
IUPAC Name |
methyl 5-benzyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-14-7-6-10-16(11-14)19(23)22-20-18(21(24)25-2)13-17(26-20)12-15-8-4-3-5-9-15/h3-11,13H,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPDJUKMXLVNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6039554.png)
![N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6039564.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6039568.png)



![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-fluorophenyl)ethanamine](/img/structure/B6039597.png)
![2-[1-benzyl-4-(3-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039606.png)
![1-[4-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6039607.png)

![1-(2,2-dimethylpropyl)-3-hydroxy-3-({methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6039626.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6039635.png)
![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B6039640.png)